molecular formula C13H24N2O4 B1448596 tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate CAS No. 1803600-89-6

tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate

Cat. No.: B1448596
CAS No.: 1803600-89-6
M. Wt: 272.34 g/mol
InChI Key: WLRWDKYHGFEGTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for treating various diseases. It may be used in the synthesis of drug candidates with specific biological activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

  • tert-Butyl 2-{N-[(piperidin-2-yl)methyl]acetamido}acetate
  • tert-Butyl 2-{N-[(pyrrolidin-2-yl)methyl]acetamido}acetate
  • tert-Butyl 2-{N-[(azetidin-2-yl)methyl]acetamido}acetate

Comparison: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different heterocyclic rings, such as piperidine, pyrrolidine, or azetidine. The morpholine ring can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 2-[acetyl(morpholin-2-ylmethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-10(16)15(8-11-7-14-5-6-18-11)9-12(17)19-13(2,3)4/h11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRWDKYHGFEGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CNCCO1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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